Ph-4PACz

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Preparation Methods

Ph-4PACz can be synthesized through a series of chemical reactions involving carbazole derivatives and phosphonic acid. The reaction conditions often include the use of solvents like anhydrous ethanol and heating to facilitate the formation of the desired product .

Industrial production methods for this compound involve similar synthetic routes but on a larger scale. The process may include steps like dip-coating or spin-coating to deposit the SAM on substrates, followed by post-annealing to strengthen the bonding to the substrate .

Chemical Reactions Analysis

Ph-4PACz undergoes various chemical reactions, including:

Oxidation: this compound can be oxidized under specific conditions, leading to the formation of oxidized derivatives.

Reduction: Reduction reactions can be performed using reducing agents to modify the compound’s structure.

Substitution: Substitution reactions involve replacing one functional group with another, often using reagents like halides or alkylating agents.

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and alkylating agents like methyl iodide. The major products formed from these reactions depend on the specific conditions and reagents used .

Scientific Research Applications

Ph-4PACz has a wide range of scientific research applications, particularly in the field of perovskite solar cells. It is used as a hole-transporting material (HTM) to improve the efficiency and stability of solar cells. The compound’s high polarity and ability to form self-assembled monolayers make it an ideal candidate for enhancing the performance of photovoltaic devices .

In addition to its use in solar cells, this compound is also explored for applications in organic light-emitting diodes (OLEDs) and other optoelectronic devices. Its unique properties allow for better energy level matching and reduced energy loss, making it a valuable material in various electronic applications .

Mechanism of Action

The mechanism of action of Ph-4PACz involves its ability to form self-assembled monolayers on conductive substrates. The phosphonic acid group chemically attaches to the electrode surface, while the carbazole terminal interacts with the active layer material. This arrangement improves the band alignment and minimizes energy loss, resulting in higher open-circuit voltage and overall efficiency in perovskite solar cells .

This compound also helps in reducing non-radiative recombination and energy loss by providing a better-matched energy level between the hole-transporting layer and the perovskite layer .

Comparison with Similar Compounds

Ph-4PACz is often compared with other similar compounds like 2PACz and 3PACz. These compounds also serve as self-assembled monolayers for hole transport in photovoltaic applications. this compound stands out due to its longer spacer chain, which provides better energy level alignment and reduced energy loss .

Similar compounds include:

2PACz: (2-(9H-carbazol-9-yl)ethyl)phosphonic acid

3PACz: (3-(9H-carbazol-9-yl)propyl)phosphonic acid

Me-4PACz: (4-(3,6-dimethyl-9H-carbazol-9-yl)butyl)phosphonic acid

This compound’s unique structure and properties make it a superior choice for enhancing the performance of perovskite solar cells and other optoelectronic devices.

Properties

Molecular Formula |

C28H26NO3P |

|---|---|

Molecular Weight |

455.5 g/mol |

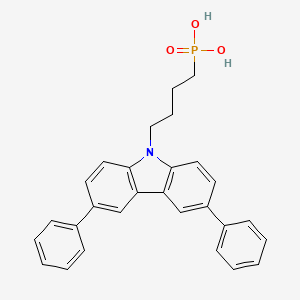

IUPAC Name |

4-(3,6-diphenylcarbazol-9-yl)butylphosphonic acid |

InChI |

InChI=1S/C28H26NO3P/c30-33(31,32)18-8-7-17-29-27-15-13-23(21-9-3-1-4-10-21)19-25(27)26-20-24(14-16-28(26)29)22-11-5-2-6-12-22/h1-6,9-16,19-20H,7-8,17-18H2,(H2,30,31,32) |

InChI Key |

JUZXTPFZIJMYBS-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C=C1)C2=CC3=C(C=C2)N(C4=C3C=C(C=C4)C5=CC=CC=C5)CCCCP(=O)(O)O |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.